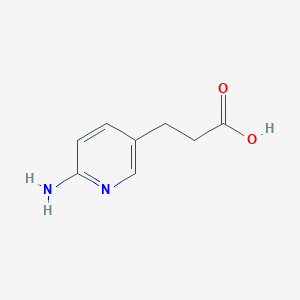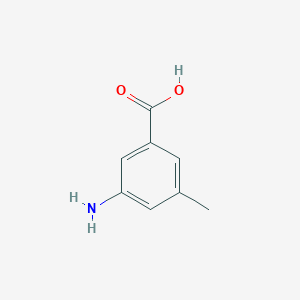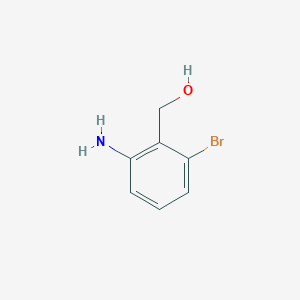
N-(2-aminoethyl)benzenesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
作用機序
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving sulfonamide or aminoethyl groups .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been used in the treatment of human hepatocellular carcinoma (HCC) cells
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .
生化学分析
Biochemical Properties
N-(2-aminoethyl)benzenesulfonamide hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates . Additionally, this compound has been used in the development of model systems to study biochemical interactions using microfluidic chips .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit cell proliferation by targeting specific enzymes and signaling pathways . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to alterations in pH regulation and ion transport within cells, impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of carbonic anhydrase, this compound inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and enzyme activity. Additionally, this compound may interact with other proteins and enzymes, further influencing biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained effects on cellular processes . Degradation of the compound over time can reduce its efficacy, necessitating careful consideration of experimental conditions and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular homeostasis and potential damage to tissues . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase. By inhibiting this enzyme, the compound can affect metabolic flux and alter the levels of metabolites involved in pH regulation and ion transport . Additionally, this compound may interact with other metabolic enzymes, influencing broader metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects on enzymes such as carbonic anhydrase . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, ensuring effective inhibition and modulation of biochemical pathways.
特性
IUPAC Name |
N-(2-aminoethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNPKLARCNEUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594276 |
Source


|
| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53672-99-4 |
Source


|
| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)






![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
